molecular formula C11H14O4 B094004 Methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 15964-79-1

Methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B094004
CAS No.: 15964-79-1
M. Wt: 210.23 g/mol
InChI Key: DILOFCBIBDMHAY-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O4. It is a light yellow to yellow liquid with a molecular weight of 210.23 g/mol . This compound is also known by other names such as 3,4-dimethoxybenzeneacetic acid methyl ester and methyl homoveratrate . It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals[3][3].

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:

Safety and Hazards

The safety information available indicates that “Methyl 2-(3,4-dimethoxyphenyl)acetate” may be harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It should be stored in a refrigerator and handled with appropriate safety measures .

Mechanism of Action

Target of Action

Methyl 2-(3,4-dimethoxyphenyl)acetate is a chemical compound used in organic synthesis It’s known to be used as an important intermediate in organic synthesis .

Mode of Action

It’s generally used as a building block in the synthesis of other complex molecules . The compound’s interaction with its targets and the resulting changes would depend on the specific synthesis process it’s involved in.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific molecules it’s used to synthesize. As an intermediate, it could be involved in various biochemical pathways depending on its application in the synthesis of different target molecules .

Pharmacokinetics

As an intermediate in organic synthesis, its bioavailability would likely depend on the properties of the final synthesized molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored at a temperature between 0-10°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dimethoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where 3,4-dimethoxyphenylboronic acid is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate . This method provides a high yield of the desired ester under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification method due to its simplicity and cost-effectiveness. Large-scale production typically employs continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

Major Products

    Oxidation: 3,4-dimethoxyphenylacetic acid.

    Reduction: 3,4-dimethoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILOFCBIBDMHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065982
Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15964-79-1
Record name Methyl 2-(3,4-dimethoxyphenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15964-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Methyl 3,4-dimethoxyphenylacetate
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Record name Methyl (3,4-dimethoxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,4-Dimethoxyphenylacetic acid (80.0 grams, 0.41 mole), methanol (350 milliliters (mL)) and 2 mL of concentrated sulfuric acid were added to a reaction flask equipped with a Dean-Stark trap condensor and magnetic stirrer. The reaction mixture was maintained at reflux temperature overnight. After removal of unreacted methanol via a rotary evaporator, the product was dissolved in ether. The ether solution was washed twice in a sodium bicarbonate solution, washed twice with water and dried over anhydrous sodium sulfate. The ether was removed on a rotary evaporator, leaving 85 grams of methyl 3,4-dimethoxyphenylacetate as a viscous oil.
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80 g
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2 mL
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350 mL
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Synthesis routes and methods III

Procedure details

3,4-Dimethoxyphenylacetic acid (3 g, 0.0153 mol) was dissolved in methanol (50 ml) and, thereafter, conc. sulfuric acid (0.05 ml) was added to the resulting solution, followed by heating at the reflux temperature for 2 h. Thereafter, the solvent was evaporated and the residue was neutralized with an aqueous solution of sodium bicarbonate, followed by extraction with ethyl acetate. The organic extract was dried with sodium sulfate, followed by evaporation of the solvent and drying under vacuum to yield the oil compound methyl 3,4-dimethoxyphenylacetate (3.2 g) as a colorless oil.
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3 g
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50 mL
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0.05 mL
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Synthesis routes and methods IV

Procedure details

3,4-Dimethoxyphenylacetic acid (20 g) and concentrated sulphuric acid (1 ml) in methanol (70 ml) were stirred at reflux for 16 hours. Methanol was removed by evaporation and the residue poured into cold water (250 ml) with stirring). Extraction into ethyl acetate (2×100 ml), washing with saturated NaHCO3 (100 ml) and brine (100 ml) followed by evaporation under reduced pressure gave, as an orange oil, 3,4-dimethoxyphenylacetic acid methyl ester (18 g); NMR (DMSO-d6) 3.57(s,2H); 3.62(s,3H); 3.73(s,6H); 6.75(dd,1H); 6.88(s,1H); 6.89(d,1H).
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20 g
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1 mL
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70 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-(3,4-dimethoxyphenyl)acetic acid (25.0 g, 127.4 mmol) in MeOH (100 mL) in a 500 mL round-bottomed flask equipped with a magnetic stirrer was added a catalytic amount of sulfuric acid (around 10 drops) and the mixture was stirred overnight under reflux. After cooling to RT, MeOH was removed at 40° C. under vacuum and the product was taken up in CH2Cl2 (250 mL), washed with water (5×20 mL), brine (20 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give methyl 2-(3,4-dimethoxyphenyl)acetate SLA 28134 as an orange oil (25.77 g, 96% yield).
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25 g
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100 mL
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Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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